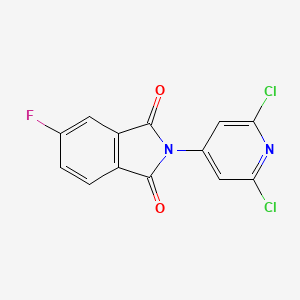
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in various preclinical studies. This molecule has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and reach its target enzyme. It has also been shown to have a high selectivity and potency for DHODH. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in specific cancer types.
Orientations Futures
There are several future directions for the research on 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to study its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders or viral infections. Additionally, further research is needed to optimize the synthesis of 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione and develop more efficient methods for its production.
Méthodes De Synthèse
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the introduction of chloro and fluoro substituents. The final step involves the formation of an isoindole ring. The synthesis of 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been described in detail in various research articles.
Applications De Recherche Scientifique
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2FN2O2/c14-10-4-7(5-11(15)17-10)18-12(19)8-2-1-6(16)3-9(8)13(18)20/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHXLTLOMBOOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=CC(=NC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloropyridin-4-yl)-5-fluoroisoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
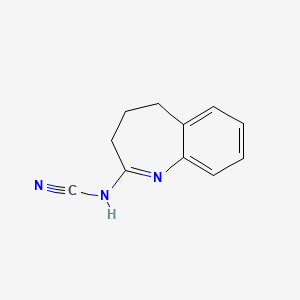
![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
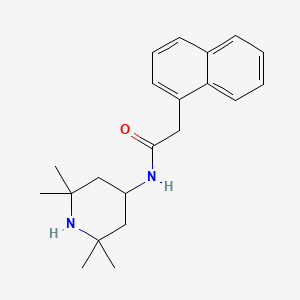
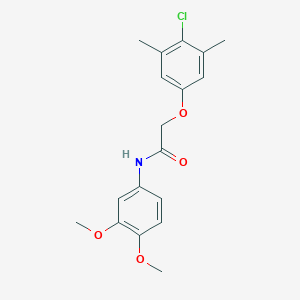
![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)

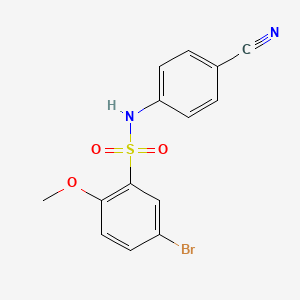

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)